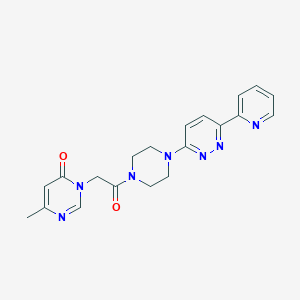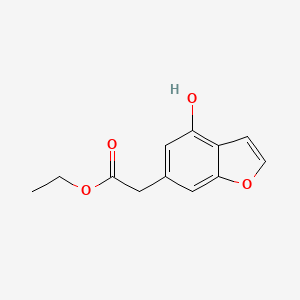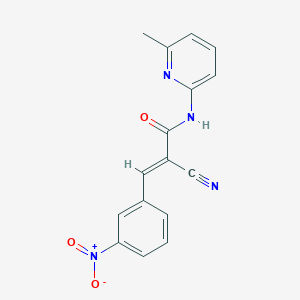
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, which prevents the formation of microtubules and leads to the disruption of the mitotic spindle. This ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potent anti-cancer activity. This compound can be used as a lead compound for the development of novel anti-cancer drugs. However, one of the limitations of using this compound is its toxicity. This compound exhibits cytotoxicity towards normal cells as well, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide. One of the major directions is the development of novel anti-cancer drugs based on this compound. This compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can enhance its therapeutic efficacy. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory activity of this compound. This can provide insights into the development of novel anti-inflammatory drugs. Finally, the potential applications of this compound in other scientific research fields such as neurodegenerative diseases and infectious diseases can be explored.
Métodos De Síntesis
The synthesis method of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrobenzaldehyde, 6-methyl-2-pyridinecarbonitrile, and acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines such as breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-11-4-2-7-15(18-11)19-16(21)13(10-17)8-12-5-3-6-14(9-12)20(22)23/h2-9H,1H3,(H,18,19,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFCVDFHCBAIB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


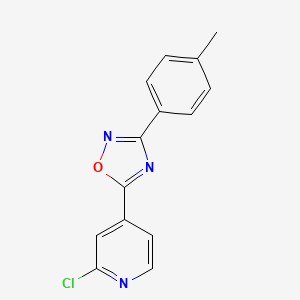
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)
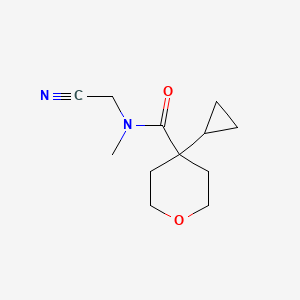
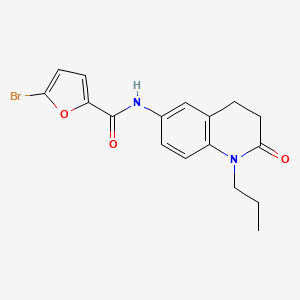

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)
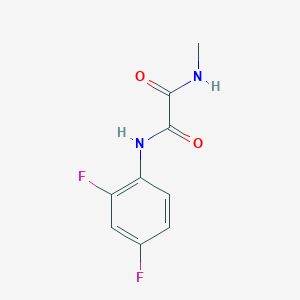
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2919744.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)
